Palmarumycin CP18

Description

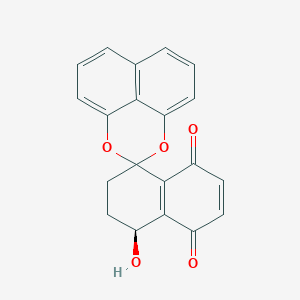

Structure

3D Structure

Properties

Molecular Formula |

C20H14O5 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

(5'S)-5'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,8'-6,7-dihydro-5H-naphthalene]-1',4'-dione |

InChI |

InChI=1S/C20H14O5/c21-12-7-8-14(23)19-18(12)13(22)9-10-20(19)24-15-5-1-3-11-4-2-6-16(25-20)17(11)15/h1-8,13,22H,9-10H2/t13-/m0/s1 |

InChI Key |

QRNNOWVUVIEQSM-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CC2(C3=C([C@H]1O)C(=O)C=CC3=O)OC4=CC=CC5=C4C(=CC=C5)O2 |

Canonical SMILES |

C1CC2(C3=C(C1O)C(=O)C=CC3=O)OC4=CC=CC5=C4C(=CC=C5)O2 |

Synonyms |

palmarumycin CP18 |

Origin of Product |

United States |

Isolation and Biotechnological Production Methodologies of Palmarumycin Cp18

Microbial Origin and Cultivation

Palmarumycin CP18 is a secondary metabolite produced by the endophytic fungus Edenia sp., a mitosporic Ascomycota. nih.govnih.govnih.gov This fungus was identified as the source of this compound and a suite of other related bioactive compounds following bioassay-directed fractionation of its fermentation extracts. nih.govnih.govacs.org The initial discovery highlighted the potential of endophytic fungi as producers of novel chemical entities.

The specific strain of Edenia sp. that produces this compound was isolated from a mature leaf of the tropical woody vine Petrea volubilis L., which belongs to the Verbenaceae family. nih.govsi.edufrontiersin.org The host plant was collected in Coiba National Park in Panama, indicating the ecological niche of this particular fungus. nih.govsi.edufrontiersin.org Endophytes reside within the tissues of living plants in a symbiotic or commensal relationship, and this association is often linked to the production of unique secondary metabolites that can offer protection to the host. ufmg.br

Fermentation Optimization Strategies

The production of this compound is not straightforward and has required specific strategies to optimize its yield, focusing on the culture conditions and the bioprocess itself.

Initial research into the optimal conditions for producing this compound involved cultivating the Edenia sp. strain on various solid agar (B569324) media. nih.govresearchgate.net These included Harrold Agar, Leonian Agar, Potato Dextrose Agar (PDA), Corn Meal Agar, Honey Peptone Agar, and V8 Agar. nih.govresearchgate.netresearchgate.net Interestingly, direct fermentation on these media did not yield detectable amounts of this compound in the resulting extracts. nih.govresearchgate.netresearchgate.net

However, analysis of the extract from the culture grown on PDA revealed significant quantities of CJ-12,372, a hydroquinone (B1673460) that was identified as a potential biosynthetic precursor to this compound. nih.govresearchgate.netresearchgate.net This discovery was pivotal, shifting the production strategy from direct fermentation to a two-step process.

Table 1: Amount of Extract Obtained from Different Solid Media Cultures of Edenia sp. This interactive table summarizes the total weight of crude extract obtained from growing Edenia sp. on various solid media.

| Culture Medium | Number of Petri Dishes | Total Extract (mg) |

|---|---|---|

| Potato Dextrose Agar | 9 | 1610 |

| Harrold Agar | 10 | 217 |

| Leonian Agar | 9 | 109 |

| Corn Meal Agar | 11 | 140 |

| Honey Peptone Agar | 11 | 613 |

| V8 Agar | 11 | 38 |

Data sourced from Martinez-Luis et al., 2014. researchgate.net

Based on the findings from media studies, a large-scale production method was developed. This bioprocess involves cultivating Edenia sp. on a large scale using PDA as the solid medium to maximize the production of the precursor, CJ-12,372. nih.govresearchgate.net The cultivation time was also optimized, with studies showing an increase in the amount of CJ-12,372 isolated as the fermentation period progressed from 8 to 30 days. researchgate.netresearchgate.net

The crucial second step of this bioprocess is the chemical conversion of the isolated CJ-12,372 into this compound. This is achieved through the oxidation of the p-hydroquinone moiety of CJ-12,372. nih.govresearchgate.netresearchgate.net The specific reagent used for this oxidation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a dioxane solvent. nih.govresearchgate.net This semi-synthetic approach circumvents the challenge of the fungus not directly producing the desired compound under standard laboratory fermentation conditions.

Table 2: Production of CJ-12,372 from Edenia sp. on PDA at Different Time Points This interactive table shows the yield of the precursor CJ-12,372 from a standardized number of culture plates over time.

| Days of Growth | Petri Dishes Used | Crude Extract (mg) | Isolated CJ-12,372 (mg) |

|---|---|---|---|

| 8 | 10 | 82 | 1.8 |

| 15 | 10 | 176 | 13.0 |

| 20 | 10 | 192 | 15.0 |

| 30 | 10 | 421 | 24.0 |

Data sourced from Martinez-Luis et al., 2014. researchgate.net

Extraction and Purification Techniques

The isolation of the target compounds from the fungal culture involves a series of extraction and purification steps. After incubation, the entire contents of the fermentation flasks (both the culture filtrate and the mycelium) are combined and filtered. nih.gov

The initial extraction is typically performed on the culture broth using a sequence of organic solvents with increasing polarity, such as hexanes, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). nih.govsi.edu The organic phases are then concentrated under a vacuum. nih.govresearchgate.net

Further purification of the crude extracts is achieved through chromatographic methods. nih.gov Bioassay-directed fractionation is often employed to guide the isolation process toward the most active compounds. nih.govacs.org Common techniques include open column chromatography using silica (B1680970) gel as the stationary phase, with a stepwise gradient of solvents for elution. nih.govresearchgate.net Final purification to obtain pure this compound often requires High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase column. researchgate.net The structure of the isolated compound is then confirmed using spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). nih.govnih.gov

Bioassay-Guided Fractionation Methodologies

The initial isolation of this compound was accomplished through bioassay-guided fractionation. researchgate.netresearchgate.netnih.govnih.gov This technique involves a systematic process of separating a complex mixture into simpler fractions and testing the biological activity of each fraction at each stage. nih.gov This iterative approach ensures that the purification process is focused on isolating the specific compound responsible for the observed bioactivity, even if it is present in low abundance. nih.gov

In the case of this compound, the crude extract obtained from the fermentation of the fungus Edenia sp. was subjected to fractionation. researchgate.netutah.educapes.gov.br The guiding bioassay was an antiprotozoal screen to measure the inhibitory activity against the amastigote form of Leishmania donovani, the protozoan parasite that causes leishmaniasis. researchgate.netresearchgate.netnih.govcapes.gov.br

Each fraction generated during the separation process was tested for its ability to inhibit L. donovani growth. researchgate.netutah.edu The fractions that demonstrated significant antileishmanial activity were selected for further separation. This process was repeated until pure compounds were obtained. utah.edunih.gov this compound was identified as one of five active spirodioxynaphthalenes isolated through this method, showing potent inhibition of L. donovani with an IC₅₀ value of 0.62 µM in the initial study. researchgate.netutah.edunih.govcapes.gov.br This targeted approach was crucial for the discovery of this compound as a potent antileishmanial agent. capes.gov.bracs.org

Chromatographic Separation Protocols

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. khanacademy.orgrotachrom.com The isolation of this compound and its precursor from fungal extracts relies heavily on various chromatographic protocols. researchgate.netresearchgate.net

The general procedure begins after the fermentation of Edenia sp. The culture, once lyophilized (freeze-dried), is extracted with a solvent such as ethyl acetate (EtOAc) to create a crude extract containing a mixture of secondary metabolites. researchgate.netresearchgate.net This crude extract is then subjected to a series of chromatographic steps to achieve separation. mtu.eduijpsjournal.com

Initial fractionation of the crude extract is often performed using techniques like Vacuum Liquid Chromatography (VLC). researchgate.net The resulting fractions are then further purified using High-Performance Liquid Chromatography (HPLC), a high-resolution method. researchgate.netijpsjournal.com

For the purification of spirodioxynaphthalenes like this compound from Edenia sp., both normal-phase (NP) and reverse-phase (RP) HPLC have been utilized. researchgate.net The final purification of this compound was achieved using RP-HPLC. researchgate.net

Table 2: Chromatographic Methods in the Isolation of this compound This interactive table details the specific chromatographic techniques and conditions reported for the purification of this compound and related compounds from Edenia sp.

| Chromatographic Technique | Stationary Phase/Column | Mobile Phase (Eluent) | Purpose | Reference |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ plates | Not specified | Monitoring fractions | researchgate.net |

| Vacuum Liquid Chromatography (VLC) | Not specified | Not specified | Initial fractionation of crude extract | researchgate.net |

| Reverse-Phase HPLC (RP-HPLC) | Prep RP18 (10 µm, 10 x 250 mm) | MeOH / 50% H₂O | Purification of this compound | researchgate.netresearchgate.net |

| Normal-Phase HPLC (NP-HPLC) | YMC-Pack SIL (150 x 10 mm) | Hexanes / EtOAc (3:7) | Purification of related compounds | researchgate.net |

Advanced Structural Elucidation and Stereochemical Analysis of Palmarumycin Cp18

Spectroscopic Characterization Techniques

The definitive structure of Palmarumycin CP18 was established through a combination of sophisticated spectroscopic methods. These techniques provide a detailed picture of the molecular framework, atom-by-atom connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure.

The ¹H NMR spectrum of this compound reveals the presence and electronic environment of all proton atoms. For this compound, the aromatic region of the spectrum is particularly informative, showing six proton resonances. nih.gov The integration and coupling patterns of these signals indicated the presence of two distinct ABC spin systems, which is characteristic of a 1,8-disubstituted naphthalenyl aromatic ring. nih.gov

The ¹³C NMR spectrum complements the proton data by providing a count of all unique carbon atoms and an indication of their functional type (e.g., quaternary, methine, methylene). The spectrum of this compound displayed 20 distinct carbon resonances. nih.gov Key signals included a resonance for a cyclic ketone at a chemical shift of δC 202.0 (C-4) and signals corresponding to a naphthalene (B1677914) ring system. nih.gov

The detailed ¹H and ¹³C NMR spectral data for this compound are presented in the table below.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), J (Hz) |

|---|---|---|

| 1 | 99.9 | |

| 2 | 37.0 | α: 2.30, m; β: 2.22, m |

| 3 | 28.3 | α: 2.80, m; β: 2.71, m |

| 4 | 202.0 | |

| 4a | 135.8 | |

| 5 | 118.9 | |

| 6 | 135.1 | 7.26, d (9.3) |

| 7 | 138.3 | 7.07, d (9.3) |

| 8 | 183.6 | |

| 8a | 144.1 | |

| 1' | 146.3 | |

| 2' | 110.5 | 7.48, brd (8.3) |

| 3' | 127.6 | 7.41, dd (8.3, 7.3) |

| 4' | 121.9 | 6.90, dd (7.3, 1.0) |

| 4a' | 134.1 | |

| 5' | 121.9 | 6.85, dd (7.3, 1.0) |

| 6' | 127.6 | 7.39, dd (8.3, 7.3) |

| 7' | 110.5 | 7.48, brd (8.3) |

| 8' | 146.3 | |

| 8a' | 113.5 |

Data sourced from Martinez et al., 2008. nih.gov

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In the analysis of this compound, COSY data confirmed the proton-proton connectivities within the spin systems of the molecule. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to. For this compound, multiplicity-edited HSQC data were used to definitively assign the proton signals to their corresponding carbon atoms and to determine the multiplicity of each carbon (CH, CH₂, CH₃, or quaternary). nih.gov This experiment was crucial in interpreting the 20 resonances observed in the ¹³C NMR spectrum as ten quaternary carbons, two methylene (B1212753) groups, and eight methine carbons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the other 2D techniques mentioned, which show through-bond correlations, NOESY reveals through-space proximities between protons. This is particularly important for determining the relative stereochemistry of the molecule. Analysis of the NOESY data for this compound helped to establish the spatial relationships between different protons, which was vital for elucidating the three-dimensional structure. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound, Atmospheric Pressure Chemical Ionization-High Resolution Mass Spectrometry (APCI-HR-MS) was utilized in positive ion mode. nih.gov The analysis showed a protonated parent ion peak at an m/z of 335.1013 [M+H]⁺. nih.gov This high-precision mass measurement allowed for the unambiguous determination of the molecular formula as C₂₀H₁₄O₅. nih.gov This formula was consistent with the number of proton and carbon signals observed in the NMR spectra, providing a crucial piece of confirmatory evidence for the proposed structure. nih.gov

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 335.0919 | 335.1112 | C₂₀H₁₅O₅ |

Discrepancy in the reported observed m/z values exists in the literature. One source reports 335.1112 utah.edu, while another reports 335.1013 nih.gov. Both are consistent with the proposed molecular formula.

Computational Approaches to Structural Confirmation

While spectroscopic methods provide the primary data for structure elucidation, computational approaches are increasingly used to validate and refine proposed structures.

Computer-Assisted Structure Elucidation (CASE) Applications

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that can determine chemical structures based on a set of spectroscopic data, primarily NMR. These programs utilize algorithms to generate all possible structures consistent with the input data (e.g., molecular formula, ¹³C and ¹H chemical shifts, and 2D NMR correlations) and then rank them based on the best fit.

While the original elucidation of this compound's structure was primarily achieved through manual interpretation of spectroscopic data, CASE represents a powerful tool for verification. nih.gov In a hypothetical application to this compound, the molecular formula from HRMS (C₂₀H₁₄O₅) and the comprehensive 1D and 2D NMR data would be input into a CASE program. The software would then generate a list of candidate structures. The known correlations from COSY, HSQC, and HMBC would serve as constraints, significantly narrowing down the number of possibilities. The program would likely identify the correct structure of this compound as the top candidate, providing an unbiased confirmation of the manually elucidated structure. The increasing sophistication of CASE programs makes them a valuable component of modern structural analysis, helping to prevent misassignments of complex natural product structures.

Density Functional Theory (DFT) for Stereochemical Assignment

While the initial structure of this compound was determined by NMR and other spectroscopic methods, Density Functional Theory (DFT) calculations represent a powerful, complementary tool for the unambiguous stereochemical assignment of complex natural products, including spirobisnaphthalenes. patsnap.com This computational approach is particularly valuable for molecules with multiple stereocenters or conformational flexibility, where traditional methods like NOESY may not provide definitive correlations. mdpi.com

The methodology involves calculating the NMR chemical shifts (and/or other chiroptical properties like electronic circular dichroism) for all possible diastereomers of a proposed structure. researchgate.netnih.gov These theoretical values are then compared against the experimental data. The stereoisomer whose calculated parameters show the best correlation with the experimental values is assigned as the correct structure. mdpi.com For instance, the DP4+ probability analysis, which is based on DFT-calculated NMR shifts, is a widely used statistical method to quantify the confidence of such assignments. mdpi.com

In the broader context of spirobisnaphthalenes and other complex polycyclic natural products, DFT-based calculations have been successfully employed to:

Confirm or revise the relative configuration of stereocenters. researchgate.net

Distinguish between closely related diastereomers where NMR data is ambiguous. patsnap.com

Establish the absolute configuration by comparing calculated and experimental electronic circular dichroism (ECD) or optical rotatory dispersion (ORD) spectra. researchgate.net

Although a specific publication detailing DFT calculations for the stereochemical assignment of this compound itself is not prominent, the application of this technique is standard practice for this class of compounds, providing a high level of confidence in the assigned structures. researchgate.netnih.govresearchgate.net

Comparative Structural Analysis within the Spirobisnaphthalene Class

This compound belongs to the large family of spirobisnaphthalene natural products, which are characterized by two naphthalene-derived units linked via a spiroketal. nih.govresearchgate.net Its structure can be understood in comparison to its close analogues and biosynthetic precursors.

Palmarumycin CP17 : This compound is structurally very similar to this compound. The key difference lies in the oxidation state of one of the naphthalene units. Palmarumycin CP17 possesses a dihydroxytetralone moiety, which in this compound is oxidized to a benzoquinone. nih.govacs.org

CJ-12,372 : This compound is considered a direct biosynthetic precursor to this compound. patsnap.com Structurally, CJ-12,372 features a p-hydroquinone ring system. uni.lu The transformation to this compound involves the oxidation of this hydroquinone (B1673460) to the corresponding p-benzoquinone, a common biological reaction. patsnap.com

Table 3: Structural Comparison of this compound and Related Compounds

| Compound | Key Structural Feature Difference from this compound | Molecular Formula |

|---|---|---|

| This compound | Reference structure (benzoquinone moiety) | C₂₀H₁₄O₅ |

| Palmarumycin CP17 | Contains a 5,8-dihydroxytetralone moiety instead of a benzoquinone. nih.govacs.org | C₂₀H₁₄O₅ |

| CJ-12,372 | Contains a p-hydroquinone moiety instead of a benzoquinone. patsnap.comuni.lu | C₂₀H₁₆O₅ |

The spirobisnaphthalene class exhibits significant structural diversity stemming from variations in oxidation patterns, halogenation (e.g., 6-chloropalmarumycin CP17), and the stereochemistry of the spiroketal linkage and other chiral centers. nih.govacs.org This diversity highlights the complex biosynthetic pathways fungi employ to generate these molecules.

Biosynthetic Pathways and Biogenetic Relationships of Palmarumycin Cp18

Proposed Biogenetic Route from Identified Precursors

The biogenetic route to palmarumycins, including structurally similar compounds to Palmarumycin CP18, originates from the polyketide pathway. The core spirobisnaphthalene skeleton is formed through the dimerization of two naphthalene-derived units. The fundamental precursor for this process is 1,8-dihydroxynaphthalene (DHN), a molecule itself synthesized via the polyketide pathway. nih.govresearchgate.net

This compound is classified as a type A spirobisnaphthalene. This classification also includes the compound CJ-12,372, suggesting a close biosynthetic relationship. nih.govresearchgate.net While the direct conversion of CJ-12,372 to this compound within a biological system has not been definitively established, their structural similarities point towards CJ-12,372 or a closely related derivative being a plausible intermediate in the biosynthetic cascade leading to this compound. The total synthesis of related palmarumycins has utilized intermediates that are structurally analogous to CJ-12,372, further supporting its potential role as a precursor. nih.gov

The key enzymatic step in the formation of the characteristic spiroketal core of palmarumycins is not a p-hydroquinone oxidation, but rather an oxidative dimerization of 1,8-dihydroxynaphthalene. nih.govresearchgate.net This complex transformation is catalyzed by a remarkable multifunctional cytochrome P450 enzyme, designated PalA. nih.govresearchgate.net PalA facilitates the oxidative dimerization that generates the spiroketal linkage. nih.gov

Further enzymatic modifications are crucial for the maturation of the palmarumycin scaffold. These include:

Hydroxylation: Another cytochrome P450, PalB, is responsible for installing a hydroxyl group at the C-5 position, a common feature in many spirobisnaphthalenes. nih.gov

Reduction and Dehydrogenation: A short-chain dehydrogenase/reductase, PalC, and an FAD-dependent oxidoreductase, PalD, are involved in various reduction and dehydrogenation reactions that modify the naphthalene (B1677914) rings. nih.gov

Polyketide Biosynthesis in Endophytic Fungi

Palmarumycins are produced by endophytic fungi, which reside within the tissues of plants. nih.gov The biosynthesis of the 1,8-dihydroxynaphthalene precursor is accomplished through the action of polyketide synthases (PKSs). Fungal PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA units to build complex carbon skeletons. nih.gov In the case of palmarumycins, a Type I iterative PKS is predicted to be responsible for synthesizing the polyketide chain that cyclizes to form 1,8-dihydroxynaphthalene. nih.govbohrium.comnih.gov

Genetic Determinants of this compound Biosynthesis

Recent genomic investigations have led to the identification of a biosynthetic gene cluster (BGC) responsible for palmarumycin production. nih.govresearchgate.net Notably, the core genes for the later steps of biosynthesis are located distantly from the polyketide synthase gene cluster. nih.gov

| Gene | Enzyme Type | Proposed Function in Palmarumycin Biosynthesis |

| palA | Cytochrome P450 | Catalyzes oxidative dimerization of 1,8-dihydroxynaphthalene to form the spiroketal linkage. nih.govresearchgate.net |

| palB | Cytochrome P450 | Installs the C-5 hydroxy group. nih.gov |

| palC | Short-chain dehydrogenase/reductase | Catalyzes keto reduction and epoxide reduction. nih.gov |

| palD | FAD-dependent oxidoreductase | Functions as a 1-dehydrogenase. nih.gov |

A putative Type I iterative PKS gene, named PAL, has been identified and its involvement in palmarumycin biosynthesis has been validated. nih.govbohrium.comnih.gov Deletion of the ketosynthase (KS) domain of this PKS gene in the fungus Lophiotrema sp. F6932 completely abolished the production of palmarumycins. nih.govfrontiersin.org

Metabolic Engineering Strategies for Pathway Manipulation

While specific metabolic engineering strategies for this compound have not been reported, general approaches for enhancing the production of fungal natural products are applicable. nih.gov These strategies aim to optimize the metabolic flux towards the desired compound and can include:

Precursor Supply Enhancement: Increasing the intracellular pool of precursor molecules like acetyl-CoA and malonyl-CoA can boost the output of the polyketide pathway.

Overexpression of Biosynthetic Genes: Upregulating the expression of key genes within the palmarumycin BGC, such as the PKS and the tailoring enzymes (PalA, PalB, etc.), can increase the rate of biosynthesis.

Elimination of Competing Pathways: Deleting genes involved in pathways that divert precursors away from palmarumycin biosynthesis can channel more resources towards the target molecule.

The CRISPR-Cas9 system has emerged as a powerful tool for genome editing in filamentous fungi and has been successfully applied to the study of palmarumycin biosynthesis. nih.govnih.govfrontiersin.org This technology allows for precise and efficient targeted genetic modifications, including gene knockouts, knock-ins, and transcriptional regulation.

In the context of palmarumycin biosynthesis, CRISPR-Cas9 was used to create a targeted deletion of the ketosynthase domain in the PAL gene of Lophiotrema sp. F6932. nih.govbohrium.comnih.gov This experiment definitively confirmed the role of this PKS in the production of palmarumycins. nih.gov This demonstrates the potential of CRISPR-Cas9 for:

Functional Genomics: Elucidating the function of specific genes within the this compound biosynthetic pathway.

Pathway Optimization: Modifying regulatory elements to enhance the expression of biosynthetic genes.

Strain Improvement: Deleting competing pathways to improve the yield of this compound.

Enhancing Specific Metabolite Production through Genetic Means

The manipulation of biosynthetic pathways through genetic engineering offers a powerful strategy for increasing the yield of desired secondary metabolites. For palmarumycins, genetic tools have been pivotal in validating the biosynthetic gene cluster, a critical first step towards targeted yield enhancement. nih.gov

One of the most precise and effective methods for fungal genetic engineering is the CRISPR-Cas9 system. nih.gov This technology has been successfully applied to the palmarumycin-producing fungus Lophiotrema sp. F6932. nih.gov In a key study, researchers used ribonucleoprotein (RNP)-mediated CRISPR-Cas9 to induce a targeted deletion of the ketosynthase (KS) domain within the PAL polyketide synthase gene. nih.gov This targeted gene disruption completely abolished the production of palmarumycins, thereby confirming the direct involvement of the PAL gene cluster in the biosynthesis of these compounds. nih.govnih.gov While this study aimed to knock out production for validation, the same principle can be applied to enhance production. For instance, CRISPR-based technologies can be used to overexpress key biosynthetic genes like palA or to knock out competing metabolic pathways, thereby funneling more precursors towards palmarumycin synthesis.

Table 2: Results of Genetic Manipulation in Lophiotrema sp. F6932

| Genetic Modification | Target | Result | Implication |

|---|

Another significant genetic strategy for enhancing metabolite production is heterologous expression. nih.gov This technique involves transferring the entire biosynthetic gene cluster from the native, often slow-growing or difficult-to-culture fungal strain, into a more robust and well-characterized host organism, such as Aspergillus oryzae. researchgate.net This approach was utilized in the research that elucidated the palmarumycin pathway. nih.gov By expressing the pal genes in a heterologous host, researchers can often achieve higher titers of the desired compound due to the host's optimized growth characteristics and the potential to engineer the host for even greater productivity. This method bypasses the complexities of cultivating the native producer and allows for production in a controlled, industrial-scale fermentation environment. mdpi.com

Chemical Synthesis and Analog Development of Palmarumycin Cp18

Strategic Approaches to Spirodioxynaphthalene Core Construction

The central challenge in synthesizing palmarumycins is the construction of the spirodioxynaphthalene core. Over the years, synthetic chemists have devised several distinct approaches to forge this complex spiroketal linkage. researchgate.netmdpi.com The primary strategies that have been successfully employed or proposed include direct acetalization, biomimetic oxidative cyclization, silver-mediated cationic cyclization, and Diels-Alder reactions. researchgate.netmdpi.com

Direct acetalization represents one of the most straightforward and economical approaches for assembling the spiroketal core of palmarumycins. mdpi.com This strategy typically involves the acid-catalyzed reaction between a tetralone derivative (or its enol ether) and 1,8-dihydroxynaphthalene (1,8-DHN). rsc.orgmdpi.com The total syntheses of several palmarumycins, including CP1, CP2, and CJ-12371, have been successfully achieved using direct acetalization as the pivotal step. researchgate.netmdpi.com

However, the application of this method to palmarumycins bearing sensitive functional groups, such as the 8-hydroxyl substituent found in Palmarumycin CP17 and by extension CP18, presents significant challenges. researchgate.netmdpi.com Attempts to directly couple a tetralone bearing a free C8 hydroxyl group with 1,8-DHN have proven unsuccessful, likely due to intramolecular hydrogen bonding or other deactivating effects. mdpi.com To circumvent this issue, a modified strategy is employed where the hydroxyl group is masked, often as a methoxy (B1213986) ether. The synthesis of Palmarumycin CP17, a close analog of CP18, utilized the direct acetalization of an enol ether derived from a methoxy-substituted tetralone with 1,8-DHN. mdpi.com Subsequent steps, including benzylic oxidation and demethylation, are then required to install the final functionalities. mdpi.com This approach, while successful, highlights that demethylation steps late in the synthesis can sometimes lead to undesired side reactions, such as aromatization of ring A and cleavage of the acetal, to form binaphthyl ethers. mdpi.com

Table 1: Key Steps in a Modified Direct Acetalization Approach for Palmarumycin Analogs

| Step | Reactants | Key Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| Ketalization | 5-methoxy-tetralone, 1,8-dihydroxynaphthalene (DHN) | TsOH, Toluene | Spiroketal intermediate | Construction of the core spiroketal structure | rsc.orgresearchgate.netrsc.org |

| Benzylic Oxidation | Spiroketal intermediate | PDC, t-BuOOH | 4-keto-spiroketal | Installation of C4 carbonyl group | mdpi.comresearchgate.net |

| Demethylation | 4-keto-spiroketal | B-bromocatecholborane | Palmarumycin CP₁ | Unmasking the C5 hydroxyl group | researchgate.netrsc.org |

Nature is believed to synthesize the spirodioxynaphthalene skeleton through polyketide pathways that involve oxidative coupling or enzymatic transformations to create the spiro linkage. nih.gov Inspired by this, biomimetic oxidative cyclization has been developed as a key synthetic strategy. researchgate.netmdpi.com This approach typically involves the oxidative coupling of a binaphthyl ether precursor. researchgate.net While specific details on the application of this method to Palmarumycin CP18 are limited, the general principle relies on using oxidizing agents to induce an intramolecular cyclization of a suitably designed precursor that mimics the biosynthetic pathway. nih.govnih.gov Small-molecule oxidants are often used, though they can suffer from drawbacks such as requiring stoichiometric amounts and generating significant by-products. nih.gov Achieving high levels of site- and stereoselectivity with these reagents remains a formidable challenge in complex molecule synthesis. nih.gov

A third major strategy involves a silver-mediated cationic cyclization. researchgate.netresearchgate.netresearchgate.net This method often follows a Suzuki-Miyamura cross-coupling reaction to first construct a biaryl precursor, which is then subjected to cyclization conditions. researchgate.netresearchgate.net Silver catalysts, such as silver(I) salts, are known to catalyze the cyclization of alkynes and allenes to form complex ring systems. numberanalytics.com In the context of spiroketal synthesis, silver catalysts can activate an alkyne moiety, facilitating an intramolecular attack by a hydroxyl group to forge the ketal linkage. numberanalytics.comrsc.org Synergistic catalysis, for instance using a combination of silver and another Lewis acid like scandium(III), has been shown to be highly effective for the diastereoselective synthesis of other spiroketal systems. rsc.orgacs.org This approach offers a powerful alternative to direct acetalization, particularly for substrates where acid-catalyzed methods are problematic.

The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, represents another viable, albeit less commonly reported, strategy for constructing the palmarumycin framework. mdpi.comsigmaaldrich.com This approach could be envisioned in several ways, for instance, through an intermolecular reaction where a diene is reacted with a dienophile to build a key portion of the naphthalene (B1677914) system, which is then elaborated to the final spiroketal. researchgate.netresearchgate.netmdpi.com Alternatively, an intramolecular Diels-Alder reaction could be employed to construct a significant portion of the polycyclic core in a single, stereocontrolled step. nih.gov Lewis acids are often used to catalyze Diels-Alder reactions, increasing their rate and selectivity. sigmaaldrich.com The strategy has been combined with biomimetic oxidative cyclization of a naphthyl phenyl ether to achieve the synthesis of type A spirobisnaphthalenes. researchgate.netmdpi.comresearchgate.net This method holds potential for rapidly assembling the complex carbon skeleton of this compound. nih.govmdpi.com

Total Synthesis Challenges and Solutions

The total synthesis of this compound is complicated by its dense functionalization and the presence of a chiral spiro center. Key challenges include achieving high levels of stereocontrol at the spiro-carbon and ensuring regioselectivity in reactions on the substituted aromatic rings.

Achieving stereocontrol at the quaternary spiro-carbon is a central challenge in the synthesis of any palmarumycin. Since this is the only stereocenter in this compound, its control is paramount for an asymmetric synthesis. Many of the reported syntheses of palmarumycin analogs are racemic. researchgate.net However, asymmetric approaches have been developed, for example, using a chiral catalyst like N-benzyl cinchoninium chloride for stereoselective epoxidation of a precursor like Palmarumycin CP₁. rsc.orgresearchgate.netnih.gov This installed epoxide can then be transformed into other functionalities with defined stereochemistry.

Regioselectivity is another critical issue, particularly when performing reactions on the highly substituted naphthalene rings. For example, in the synthesis of Palmarumycin BG series analogs, a key step involved the regioselective ring-opening of a cyclic α,β-epoxy ketone. rsc.orgnih.gov Treatment with cerium(III) chloride hydrate (B1144303) was found to promote a regioselective opening of the epoxide, followed by elimination, to yield Palmarumycin C₁. rsc.org This method cleverly avoided the use of strong acids that could risk cleaving the sensitive spiroketal bond. rsc.org Similarly, the selective functionalization of one aromatic ring in the presence of the other requires careful selection of reagents and protecting groups to direct reactions to the desired position. The synthesis of Palmarumycin B₆ analogs highlighted the crucial role that the position of halogen atoms on the A-ring plays, which underscores the importance of regiocontrolled synthesis. rsc.org

Handling of Sensitive Functional Groups (e.g., 8-Hydroxyl)

A critical challenge in the total synthesis of this compound and related compounds is the management of the sensitive 8-hydroxyl group. researchgate.netmdpi.comresearchgate.net This functional group can interfere with key synthetic steps, necessitating the use of protecting groups. libretexts.org A protecting group masks the hydroxyl group during certain reactions and can be removed later in the synthetic sequence. libretexts.org

In the context of palmarumycin synthesis, the direct acetalization to form the spiroketal core can be problematic due to the presence of the C8 hydroxyl group. mdpi.com Synthetic approaches have been developed to overcome this, including biomimetic oxidative cyclization, silver-mediated cationic cyclization, and Diels-Alder reactions. researchgate.netresearchgate.net These methods provide alternative pathways to construct the core structure while managing the reactivity of the 8-hydroxyl group.

A novel protecting group, tert-butyldithiomethyl (DTM), has also been developed for hydroxyl protection, particularly in RNA synthesis. nih.gov This group is cleavable under reductive conditions and is compatible with standard protecting groups used in oligonucleotide synthesis, highlighting the ongoing innovation in the development of protecting group strategies. nih.gov

Design and Synthesis of this compound Analogs

The development of analogs of this compound is a key area of research aimed at exploring and optimizing the biological activities of this class of compounds.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For palmarumycins, SAR studies have provided insights into the features necessary for their observed biological effects. For example, in the context of antileishmanial activity, it has been established that the C-12 hydroxy group and the conformation of the lower aliphatic ring are crucial, while the β-carboline moiety is not essential. nih.govmdpi.com

The synthesis of various palmarumycin analogs allows for the systematic modification of the core structure to probe these relationships. For instance, the total synthesis of Palmarumycin CP17 and its methoxy analogues was undertaken to gain insights into the SAR of both natural and non-natural spirobisnaphthalenes. researchgate.netmdpi.comresearchgate.net By evaluating the biological activities of these synthetic derivatives, researchers can identify key structural motifs responsible for activity and design more potent compounds.

The synthesis of Palmarumycin B6 analogues containing chlorine and fluorine at the A ring has also been achieved to improve biological activity. sioc-journal.cn Evaluation of their larvicidal activities revealed that the halogen atoms at C-6, the 5-hydroxy group, and the 4-carbonyl group play a critical role. sioc-journal.cn

The synthesis of modified derivatives of this compound is essential for conducting detailed biological studies and elucidating their mechanisms of action. These derivatives can serve as molecular probes to identify cellular targets and pathways.

For example, the synthesis of various spirobisnaphthalene derivatives and their evaluation against different cancer cell lines have been reported. rsc.org These studies help in identifying compounds with significant inhibitory activities against specific cancer types. The development of new aminopyrimidine derivatives structurally related to known anticancer agents is another example of how synthetic chemistry is used to create new molecules for biological evaluation. mdpi.com

Furthermore, the synthesis of novel quinazolinone derivatives and their evaluation as antiproliferative agents demonstrate the process of designing and testing new compounds based on a known pharmacophore. nih.gov Computational studies, such as molecular docking, are often used in conjunction with synthesis to predict the binding of these derivatives to their biological targets, such as the epidermal growth factor receptor (EGFR). nih.gov

The table below summarizes some of the research findings related to the biological activities of this compound and its analogs.

| Compound/Analog | Biological Activity | Research Focus |

| This compound | Antileishmanial activity against Leishmania donovani. nih.govresearchgate.netresearchgate.netresearchgate.net | Investigating activity in macrophage/amastigote models. nih.govresearchgate.net |

| Palmarumycin CP17 | Antifungal activity. nih.gov | Total synthesis and evaluation of antifungal properties. nih.gov |

| Palmarumycin B6 Analogs | Larvicidal activity against Aedes albopictus. sioc-journal.cn | Synthesis of halogenated analogs to enhance biological activity. sioc-journal.cn |

| Spirobisnaphthalene Derivatives | Inhibition of human cytosolic carbonic anhydrase isoforms (hCA I and II). researchgate.net | Designing novel carbonic anhydrase inhibitors. researchgate.net |

| Palmarumycin BG1–3, BG5–6, C1 | Inhibition of various cancer cell lines (HCT116, U87-MG, HepG2, BGC823, PC9). rsc.org | Total synthesis and evaluation of anticancer activities. rsc.org |

Biological Activities and Molecular Mechanisms of Palmarumycin Cp18

Antileishmanial Activity

Palmarumycin CP18 has demonstrated significant activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. researchgate.netnih.govnih.govacs.org This activity has been observed in the clinically relevant amastigote stage of the parasite. nih.govnih.govacs.org

Efficacy Against Leishmania donovani Amastigote Forms

Research has shown that this compound effectively inhibits the growth of L. donovani amastigotes. nih.govnih.govacs.org In one study, the compound exhibited a 50% inhibitory concentration (IC50) of 0.62 µM against amastigotes. nih.govnih.govacs.org Another study reported an IC50 value of 23.5 µM against L. donovani amastigotes within peritoneal macrophages from Balb/c mice. researchgate.net

The table below summarizes the in vitro antileishmanial activity of this compound and related compounds against L. donovani amastigotes.

| Compound | IC50 (µM) against L. donovani amastigotes | Cytotoxicity (IC50 in µM) against Vero cells | Selectivity Index |

| This compound | 0.62 nih.govnih.govacs.org | 152 nih.govnih.govacs.org | 245 nih.govnih.govacs.org |

| Preussomerin EG1 | 0.12 nih.govnih.govacs.org | 9 nih.govnih.govacs.org | 75 nih.govnih.govacs.org |

| Palmarumycin CP2 | 3.93 nih.govnih.govacs.org | 162 nih.govnih.govacs.org | 41 nih.govnih.govacs.org |

| Palmarumycin CP17 | 1.34 nih.govnih.govacs.org | 174 nih.govnih.govacs.org | 130 nih.govnih.govacs.org |

| CJ-12,371 | 8.40 nih.govnih.govacs.org | 150 nih.govnih.govacs.org | 18 nih.govnih.govacs.org |

| Amphotericin B | 0.09 nih.gov | Not Reported | Not Reported |

Selective Parasiticidal Action in In Vitro Models

A key aspect of a potential therapeutic agent is its selectivity for the pathogen over host cells. This compound has demonstrated a favorable selectivity profile in in vitro studies. The compound was found to be significantly more toxic to Leishmania parasites than to mammalian Vero cells, with a selectivity index of 245. nih.govnih.govacs.org This indicates a high degree of selective parasiticidal action. Furthermore, this compound and related compounds were inactive when tested against Plasmodium falciparum and Trypanosoma cruzi at a concentration of 10 µg/mL, suggesting their selective activity against Leishmania parasites. nih.govnih.govacs.org

Proposed Cellular and Molecular Targets in Leishmania

While the precise molecular targets of this compound in Leishmania have not been definitively elucidated, the planar structure of related antileishmanial compounds, such as protoberberine alkaloids, suggests a potential interaction with a common target site. utah.edu The unique genomic and metabolic features of Leishmania parasites present several potential targets for therapeutic intervention. frontiersin.org These include enzymes involved in vital metabolic pathways and components of the parasite's cellular machinery. Further research is needed to identify the specific molecular interactions of this compound within the parasite.

Potential Anticancer Activity

In addition to its antileishmanial properties, this compound has been investigated for its potential as an anticancer agent. This activity is primarily attributed to its ability to inhibit the enzyme thioredoxin reductase-1. nih.govnih.gov

Thioredoxin Reductase-1 (TrxR-1) Inhibition as a Mechanism

This compound has been identified as a potent inhibitor of thioredoxin reductase-1 (TrxR-1). nih.govnih.gov TrxR-1 is a key enzyme in the thioredoxin system, which plays a crucial role in regulating cellular redox balance and is often overexpressed in cancer cells. nih.govnih.govscbt.comoncotarget.com By inhibiting TrxR-1, this compound can disrupt the redox homeostasis of cancer cells, leading to increased oxidative stress and potentially inducing apoptosis. nih.govoncotarget.com While Palmarumycin CP1 itself is a potent inhibitor, its low solubility has led to the development of more soluble analogs, such as PX-916, for in vivo studies. nih.govnih.gov

Thioredoxin reductase-1 (TrxR-1) is a central component of the thioredoxin system, which also includes thioredoxin (Trx) and NADPH. oncotarget.commdpi.com This system is vital for maintaining cellular redox homeostasis by reducing oxidized proteins and scavenging reactive oxygen species (ROS). oncotarget.commdpi.com TrxR-1 specifically catalyzes the reduction of oxidized Trx, a small, ubiquitous protein with multiple functions in cellular processes. scbt.commdpi.com These functions include DNA synthesis, regulation of transcription factors, and control of apoptosis. mdpi.com The thioredoxin system, along with the glutathione (B108866) system, represents one of the most important thiol reduction systems in the cell. mdpi.com Due to its critical role in cell growth, survival, and proliferation, TrxR-1 has emerged as a significant target for the development of novel anticancer agents. nih.govnih.govoup.comnih.gov

Downstream Signaling Pathway Modulation (e.g., HIF-1α, VEGF)

Palmarumycin analogs have been identified as inhibitors of the thioredoxin (Trx) redox system, which is a critical regulator of cellular growth and survival. nih.gov The inhibition of this system, specifically the enzyme thioredoxin reductase-1 (TrxR-1), has downstream effects on key signaling pathways involved in tumor progression, including those mediated by hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). nih.gov

HIF-1α is a master regulator of the cellular response to hypoxia, a condition of low oxygen often found in solid tumors. mdpi.cominasnacc.org It controls the expression of numerous genes that promote tumor survival, angiogenesis (the formation of new blood vessels), and metastasis. mdpi.comurotoday.com VEGF is a primary downstream target of HIF-1α and a potent signaling protein that stimulates the growth of new blood vessels, which is essential for tumors to grow beyond a certain size. mdpi.cominasnacc.orgfrontiersin.org

Research on water-soluble prodrugs of palmarumycin analogs, such as PX-916, has demonstrated that these compounds can effectively inhibit TrxR-1 activity within tumor cells. nih.gov This inhibition leads to a subsequent reduction in the levels of HIF-1α and VEGF in tumors. nih.gov By disrupting the Trx-1 signaling cascade, these palmarumycin-based inhibitors interfere with the tumor's ability to adapt to hypoxic conditions and to induce angiogenesis, thereby exhibiting significant antitumor activity. nih.gov The mTORC1 signaling pathway is also a known regulator of HIF-1α and VEGF-A, suggesting a complex network of interactions that can be targeted. nih.gov

Induction of Apoptosis and Cell Cycle Modulation (General)

Spirobisnaphthalenes, the class of compounds to which this compound belongs, are recognized for their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. researchgate.netnih.gov Apoptosis is a crucial process for eliminating damaged or malignant cells and is a desirable outcome in cancer therapy. mdpi.com

The induction of apoptosis by related compounds often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. mdpi.com This can lead to the activation of key apoptotic proteins like caspases. mdpi.comnih.gov Furthermore, many cytotoxic agents exert their effects by causing cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing. nih.govecancer.org This arrest can be triggered by DNA damage and the activation of checkpoint proteins. nih.govecancer.org While specific studies detailing the apoptotic and cell cycle effects of this compound are limited, the known activities of its structural relatives suggest it likely shares these mechanisms. nih.govnih.gov For instance, the thioredoxin system, which is inhibited by palmarumycin analogs, plays a role in suppressing apoptosis by inhibiting proteins like apoptosis signal-regulating kinase 1 (Ask-1). nih.gov Therefore, inhibition of this system would be expected to promote apoptosis.

Exploration of Structural Analogs as Cytotoxic Agents

This compound is part of a larger family of spirobisnaphthalene and spirodioxynaphthalene natural products that exhibit a wide range of biological activities, including cytotoxic and antileishmanial effects. researchgate.netresearchgate.netresearchgate.net Research has explored this compound and its analogs as potential therapeutic agents.

Bioassay-guided fractionation of extracts from the endophytic fungus Edenia sp. led to the isolation of this compound along with several related compounds, including Preussomerin EG1, Palmarumycin CP2, Palmarumycin CP17, and CJ-12,371. capes.gov.br These compounds were evaluated for their activity against Leishmania donovani and for their cytotoxicity against Vero cells. This compound itself showed significant antileishmanial activity with an IC50 value of 0.62 µM and weak cytotoxicity to Vero cells (IC50 = 152 µM), indicating a high degree of selectivity. researchgate.netcapes.gov.br In a separate macrophage/amastigote model, this compound displayed an IC50 value of 23.5 µM against L. donovani. researchgate.netresearchgate.netresearchgate.net

The cytotoxic profile of these analogs reveals important structure-activity relationships. For example, Preussomerin EG1 was found to be the most potent antileishmanial agent in the group but also exhibited the highest cytotoxicity. capes.gov.br In contrast, Palmarumycin CP17 and CP18 had more favorable therapeutic indexes, being significantly more active against the parasite than against mammalian cells. capes.gov.brresearchgate.net

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| This compound | Leishmania donovani (amastigote) | 0.62 | researchgate.netcapes.gov.br |

| This compound | Leishmania donovani (in macrophage model) | 23.5 | researchgate.netresearchgate.net |

| This compound | Vero cells | 152 | researchgate.netcapes.gov.br |

| Preussomerin EG1 | Leishmania donovani (amastigote) | 0.12 | capes.gov.br |

| Preussomerin EG1 | Vero cells | 9 | capes.gov.br |

| Palmarumycin CP17 | Leishmania donovani (amastigote) | 1.34 | capes.gov.br |

| Palmarumycin CP17 | Vero cells | 174 | capes.gov.br |

| Palmarumycin CP2 | Leishmania donovani (amastigote) | 3.93 | capes.gov.br |

| Palmarumycin CP2 | Vero cells | 162 | capes.gov.br |

| CJ-12,371 | Leishmania donovani (amastigote) | 8.40 | capes.gov.br |

| CJ-12,371 | Vero cells | 150 | capes.gov.br |

Antifungal Activity

Inhibition of Phytopathogenic Fungi Growth

This compound and its related spirobisnaphthalene compounds have demonstrated notable antifungal activity against various fungi, including those that are pathogenic to plants. nih.gov For instance, this compound has been reported to show potent activity against the phytopathogenic fungi Cladosporium cladosporioides and Cladosporium sphaerospermum. nih.gov The broader family of palmarumycins and their synthetic analogs exhibit a spectrum of inhibitory effects against crop pathogens such as Phytophthora capisici, Gaeumannomyces graminis, Rhizoctonia cerealis, and Helminthosporium sativum. nih.gov

Mechanisms of Mycelial Growth Disruption

The antifungal activity of palmarumycins is typically evaluated through mycelial growth rate tests. mdpi.comnih.gov This method directly assesses the compound's ability to inhibit the vegetative growth of the fungus, which occurs through the extension of mycelia—the network of filamentous hyphae. mdpi.commdpi.com While the precise biochemical pathways disrupted by this compound are not fully elucidated, the inhibition of mycelial proliferation is a key indicator of its antifungal efficacy. mdpi.comnih.gov Fungal growth is a complex process involving polarized cell extension, cell wall synthesis, and nutrient uptake, all of which represent potential targets for antifungal agents. mdpi.com The ability of palmarumycins to inhibit mycelial growth suggests they interfere with one or more of these essential processes. mdpi.commdpi.com

Comparative Analysis with Related Spirobisnaphthalene Antifungals

Studies on synthetic analogs of Palmarumycin CP17, a closely related compound to CP18, provide valuable insights into the structure-activity relationships governing antifungal potency. mdpi.comnih.gov A comparative analysis of various spirobisnaphthalene derivatives against a panel of seven phytopathogenic fungi revealed that these compounds have higher inhibitory activity against Physalospora piricola, Rhizoctonia solani, Botrytis cinerea, and Cercospora arachidicola compared to Fusarium oxysporum, Fusarium graminearum, and Phomopsis asparagi. mdpi.com

The data indicates that structural features, such as the hydroxyl and carbonyl groups at the C4 position, are crucial for antifungal activity. nih.gov For example, a synthetic precursor (compound 5 in the study) and a demethylated analog (compound 9b) showed strong activity against P. piricola with EC50 values of 9.34 µg/mL and 12.35 µg/mL, respectively. mdpi.comnih.gov Another analog (compound 11b) was particularly effective against R. solani with an EC50 of 11.18 µg/mL. mdpi.com Interestingly, the study found that the presence of a hydroxyl versus a methoxyl group at the C8 position (comparing Palmarumycin CP17 and its 8-methoxy analogue) did not significantly impact antifungal activity across the tested pathogens. mdpi.com

| Compound (Designation from source) | Fungal Species | EC50 (µg/mL) | Source |

|---|---|---|---|

| Compound 5 | Physalospora piricola | 9.34 | mdpi.com |

| Compound 9b | Physalospora piricola | 12.35 | mdpi.com |

| Compound 11b | Rhizoctonia solani | 11.18 | mdpi.com |

Antibacterial Activity

While this compound is recognized for a range of biological activities, detailed data on its specific spectrum of action against various bacterial strains are not extensively documented in the reviewed literature. ontosight.ai However, the broader family of palmarumycins has demonstrated notable antibacterial properties. mdpi.com

For instance, the related compounds Palmarumycin C2 and Palmarumycin C3 have been tested against a panel of both Gram-positive and Gram-negative bacteria, showing good antibacterial activity compared to the streptomycin (B1217042) sulfate (B86663) control. mdpi.com Palmarumycin C3 generally displayed stronger activity than C2 against several strains, suggesting that minor structural differences, such as the presence of a hydroxyl group at the C-8 position, can significantly influence antibacterial potency. mdpi.com

| Bacterial Strain | Gram Type | Compound | MIC (µg/mL) |

|---|---|---|---|

| Agrobacterium tumefaciens | Gram-Negative | Palmarumycin C3 | 6.25 |

| Palmarumycin C2 | 12.5 | ||

| Bacillus subtilis | Gram-Positive | Palmarumycin C3 | 3.13 |

| Palmarumycin C2 | 12.5 | ||

| Pseudomonas lachrymans | Gram-Negative | Palmarumycin C3 | 6.25 |

| Palmarumycin C2 | 12.5 | ||

| Ralstonia solanacearum | Gram-Negative | Palmarumycin C3 | 3.13 |

| Palmarumycin C2 | 6.25 | ||

| Staphylococcus haemolyticus | Gram-Positive | Palmarumycin C3 | 12.5 |

| Palmarumycin C2 | 6.25 | ||

| Xanthomonas vesicatoria | Gram-Negative | Palmarumycin C3 | 3.13 |

| Palmarumycin C2 | 6.25 |

Data sourced from a study on Palmarumycins C2 and C3. mdpi.com MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

The precise antimicrobial mode of action for this compound has not been fully elucidated. However, the mechanisms of action for natural product antimicrobials can be diverse. mdpi.com General bacterial resistance mechanisms include enzymatic destruction of the drug, modification of the antibiotic's target, or preventing the antibiotic from reaching its target by decreasing membrane permeability or using efflux pumps. reactgroup.orgnih.gov The unique spiroketal structure of palmarumycins may allow them to interact with various cellular components. ontosight.ai For many natural alkaloids, established antibacterial mechanisms include disrupting the cell membrane, inhibiting cell wall synthesis, affecting nucleic acid function, and inhibiting protein synthesis. mdpi.com Further research is required to determine which, if any, of these mechanisms are employed by this compound.

There is currently limited direct research into how this compound might evade bacterial resistance mechanisms. The potential for a compound to circumvent resistance often relates to its mode of action. wikipedia.org For example, antibiotics with novel targets or multiple modes of action may be less susceptible to existing resistance mechanisms. nih.gov Bacteria can develop resistance by altering the drug's target, inactivating the drug, or pumping it out of the cell. reactgroup.orgnih.gov The development of narrow-spectrum antibiotics is one strategy to reduce the propensity for resistance induction. wikipedia.org Without a clear understanding of this compound's specific antibacterial mechanism, its potential for evading these defenses remains speculative.

Enzyme Inhibition Studies (Beyond TrxR-1)

While this compound itself is primarily studied for other activities like thioredoxin reductase inhibition and antileishmanial effects, structurally related palmarumycins and their precursors have shown inhibitory activity against Ras farnesyl-protein transferase (FPTase). researchgate.netpitt.edu FPTase is a key enzyme in the post-translational modification of the Ras protein, a process crucial for its activation and subsequent role in cell signaling pathways that govern cell growth and proliferation. medchemexpress.comresearchgate.net Inhibitors of FPTase are considered potential therapeutic agents. pitt.eduresearchgate.net

Research has shown that Palmarumycin C2, a related spirobisnaphthalene, inhibits FPTase with a half-maximal inhibitory concentration (IC50) of 10 µM. mdpi.com Furthermore, preussomerins, which are also structurally related to palmarumycins, demonstrate FPTase inhibitory activity with IC50 values ranging from 1 to 20 µM. pitt.edu

| Compound | Relationship to this compound | FPTase Inhibition (IC50) |

|---|---|---|

| Palmarumycin C2 | Related spirobisnaphthalene | 10 µM mdpi.com |

| Preussomerins G and D | Structurally related spiroketals | 1 - 20 µM range for class pitt.edu |

| Deoxypreussomerins | Structurally related, potential biosynthetic precursors | 1 - 20 µM range for class pitt.edu |

IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

The kinetic characterization of enzyme inhibition provides crucial details on the inhibitor's mechanism, such as whether it is competitive, uncompetitive, or noncompetitive. sci-hub.se This characterization is essential for drug development and for understanding the fundamental biochemical interactions. sci-hub.senih.gov

While specific kinetic studies detailing the inhibition type (e.g., competitive) of palmarumycins on FPTase are not prominently available in the reviewed literature, the general approach for such characterization is well-established. It involves analyzing reaction rates at varying concentrations of substrate and inhibitor to determine kinetic constants like Kₘ and Vₘₐₓ, and the inhibitor dissociation constant (Kᵢ). sci-hub.sersc.org For FPTase inhibitors, studies often investigate whether the compound competes with the farnesyl pyrophosphate (FPP) substrate or the protein substrate. nih.gov For example, some rationally designed FPTase inhibitors are known to be competitive with respect to farnesyl diphosphate. nih.gov A full kinetic analysis of palmarumycin compounds would be necessary to define their precise inhibitory mechanism against FPTase. mdpi.comfrontiersin.org

Computational Modeling of Ligand-Protein Binding

Computational modeling, particularly molecular docking, has emerged as a powerful tool to elucidate the potential molecular targets of bioactive natural products and to understand the intricacies of their interactions at the atomic level. In the case of this compound, its significant biological activities, including its potent effects against Leishmania donovani, have prompted researchers to employ computational methods to predict its binding modes and affinities with key protein targets. science.govustb.ac.id These in silico studies provide valuable insights into the compound's mechanism of action and can guide further experimental validation and lead optimization efforts.

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a protein, as well as the strength of the interaction, often expressed as a binding energy or docking score. ekb.egasiapharmaceutics.info This methodology allows for the identification of key amino acid residues within the protein's binding pocket that are crucial for the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov

A hypothesized computational docking study of this compound with a potential protein target, for instance, a critical enzyme in Leishmania donovani such as dihydrofolate reductase-thymidylate synthase (DHFR-TS), would involve preparing the three-dimensional structures of both the ligand (this compound) and the protein. science.gov The docking algorithm would then explore various possible conformations of the ligand within the protein's active or allosteric sites to identify the most stable binding pose.

The results of such a hypothetical study would likely reveal a high binding affinity of this compound for the target protein, indicated by a negative docking score. The analysis of the docked complex would highlight specific interactions, for example, hydrogen bonds between the hydroxyl and carbonyl groups of this compound and polar amino acid residues in the protein's binding site. The spiroketal and naphthoquinone moieties of this compound would likely engage in significant hydrophobic and π-stacking interactions, further stabilizing the complex. ontosight.ai

It has been suggested that this class of compounds may act by occupying an allosteric binding site, thereby blocking the entry of the natural substrate to the active site. researchgate.net A computational model for this compound could support this hypothesis by showing its preferential binding to a site distinct from the active site, leading to a conformational change in the protein that inhibits its function.

The table below illustrates the kind of data that would be generated from a molecular docking study of this compound and its analogs against a hypothetical protein target.

| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues (Hypothetical) |

| This compound | -9.5 | 3 | TYR-121, SER-150, ASN-201 |

| Palmarumycin CP17 | -8.9 | 2 | TYR-121, ASN-201 |

| Preussomerin EG1 | -8.2 | 2 | SER-150, LYS-180 |

| CJ-12,371 | -7.8 | 1 | ASN-201 |

These computational predictions, while theoretical, provide a solid foundation for understanding the structure-activity relationships of this compound and for designing future experiments to confirm its molecular targets and mechanism of action.

Future Research Directions and Translational Perspectives of Palmarumycin Cp18

In-depth Elucidation of Unidentified Biosynthetic Gene Clusters

The production of palmarumycins in fungi is orchestrated by complex biosynthetic gene clusters (BGCs). While initial research has made progress, a complete understanding of the genetic machinery behind Palmarumycin CP18 synthesis remains a critical goal.

Recent studies on the fungus Lophiotrema sp. F6932, which produces palmarumycin C8 and a new analog, palmarumycin CP30, have identified a putative type 1 iterative polyketide synthase (iPKS) gene cluster believed to be responsible for palmarumycin biosynthesis. frontiersin.orgnih.gov Using CRISPR-Cas9 gene editing to delete the ketosynthase (KS) domain within this cluster, researchers confirmed its role; the resulting mutants were no longer able to produce palmarumycins. frontiersin.org This study verified that the palmarumycin (PAL) gene cluster is responsible for the biosynthesis of these compounds in Lophiotrema sp. F6932. frontiersin.org

Future research must focus on:

Complete Functional Characterization: While the core PKS has been identified, the functions of other genes within the cluster, such as those encoding tailoring enzymes (e.g., oxidoreductases, transferases), are not fully understood. These enzymes are responsible for the specific chemical modifications that differentiate this compound from other analogs.

Comparative Genomics: Performing genomic analysis on various palmarumycin-producing fungi, such as Edenia sp., and comparing their BGCs can reveal conserved and unique genetic features. This approach can help predict the functions of unknown genes and explain the structural diversity observed in this family of natural products. mdpi.com

Heterologous Expression: Expressing the entire this compound BGC in a well-characterized host strain could facilitate higher production yields and allow for targeted gene manipulation to better study the function of each biosynthetic step. secondarymetabolites.org

Discovery and Characterization of Novel Structural Analogs

The structural framework of this compound offers a rich scaffold for chemical diversity. Discovering and synthesizing novel analogs is essential for developing compounds with improved efficacy and drug-like properties. Natural product isolation and synthetic chemistry are key strategies in this endeavor.

Bioassay-guided fractionation of fungal extracts continues to yield new compounds. For instance, the investigation of Lophiotrema sp. F6932 led to the isolation of palmarumycin CP30, a new analog. nih.gov Concurrently, synthetic efforts have successfully produced a variety of non-natural derivatives. researchgate.net Total synthesis of palmarumycin CP17 and its methoxy (B1213986) analogues has been achieved, providing a platform for creating further structural variations. mdpi.comnih.gov These synthetic routes allow for precise modifications to the palmarumycin core that are not accessible through biological pathways. researchgate.net

Future work should prioritize:

Expanded Screening: Investigating a wider range of endophytic fungi from diverse ecological niches to isolate new, naturally occurring palmarumycin analogs.

Combinatorial Biosynthesis: Genetically engineering the identified BGC to produce novel "unnatural" natural products by altering the tailoring enzymes.

Synthetic Derivatization: Focusing on the targeted synthesis of analogs with modifications at key positions to probe structure-activity relationships. This includes the creation of prodrugs, such as the water-soluble analog PX-916 developed from Palmarumycin CP1, to improve physicochemical properties. nih.govnih.gov

| Analog Name | Origin | Key Research Findings | Reference |

|---|---|---|---|

| Palmarumycin CP30 | Natural (isolated from Lophiotrema sp. F6932) | A new analog discovered alongside Palmarumycin C8 during bioassay-guided fractionation. | frontiersin.orgnih.gov |

| Methoxy Analogues of Palmarumycin CP17 | Synthetic | Total synthesis was achieved, and compounds were evaluated for antifungal activities. | mdpi.com |

| PX-916 (Prodrug of a Palmarumycin CP1 analog) | Synthetic | A water-soluble prodrug designed to overcome the insolubility of the parent compound for in vivo studies; retains potent inhibitory activity against thioredoxin reductase. | nih.govnih.gov |

| 6-chloropalmarumycin CP17 | Synthetic | Synthesized as part of a study that revised the structure of natural Palmarumycin B6 and evaluated for larvicidal activity. | acs.org |

| Various Non-natural Derivatives | Synthetic | A range of epoxides, diols, and diacetates were prepared and showed biological activity against bacteria and fungi, in some cases surpassing that of the natural palmarumycins. | researchgate.net |

Comprehensive Mechanistic Studies on Antiparasitic and Anticancer Actions

While this compound has demonstrated potent bioactivity, the precise molecular mechanisms underlying its effects require deeper investigation. Understanding how it selectively targets parasites and cancer cells is crucial for its development as a therapeutic agent.

The compound shows significant activity against Leishmania donovani, the parasite responsible for leishmaniasis. capes.gov.br Studies have reported its efficacy in both the amastigote form and in macrophage/amastigote models. researchgate.netresearchgate.net In the realm of cancer, research on related analogs points to a specific molecular target. The Palmarumycin CP1 analog was identified as a potent inhibitor of thioredoxin reductase-1 (TrxR-1), an enzyme crucial for maintaining cellular redox balance and promoting cell proliferation. nih.govnih.gov Inhibition of TrxR-1 disrupts downstream signaling pathways involving hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), which are critical for tumor survival and angiogenesis. nih.gov

Future research should focus on:

Target Validation in Leishmania: Identifying the specific molecular target(s) of this compound in L. donovani. It is unknown if the mechanism involves thioredoxin reductase, as in cancer cells, or other parasite-specific pathways.

Mechanism of Selectivity: Investigating why this compound is more toxic to parasites than to mammalian host cells, as suggested by its therapeutic index. researchgate.net This could involve differences in enzyme structures or metabolic pathways.

Exploring Broader Anticancer Mechanisms: Determining if this compound induces other forms of cell death beyond those linked to redox imbalance, such as ferroptosis or autophagy, which are mechanisms exploited by other antiparasitic drugs repurposed for cancer therapy. dovepress.com

| Activity | Target Organism/Cell Line | Key Finding (IC50) | Reference |

|---|---|---|---|

| Antileishmanial | Leishmania donovani (amastigote form) | 0.62 µM | capes.gov.br |

| Antileishmanial | Leishmania donovani (in macrophage/amastigote model) | 23.5 µM | researchgate.netresearchgate.net |

| Enzyme Inhibition (by analog PX-916) | Purified human Thioredoxin Reductase-1 (TrxR-1) | 0.28 µM | nih.gov |

| Antiproliferative (by analog PX-916) | MCF-7 human breast cancer cells | 3.1 µM | nih.gov |

Advanced Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Systematic exploration of the this compound structure is needed to identify the chemical features essential for its biological activity. Structure-activity relationship (SAR) studies correlate specific structural modifications with changes in potency, while structure-mechanism relationship (SMR) studies aim to understand how these changes affect the molecular mechanism of action. gardp.orgrroij.com

The synthesis of various analogs has already provided initial SAR insights. For example, the creation of the PX-916 prodrug demonstrated that the core naphthoquinone spiroketal is crucial for TrxR-1 inhibition, while peripheral modifications can be made to improve properties like solubility. nih.govnih.gov Studies on other synthetic derivatives have shown that features like epoxides can contribute significantly to bioactivity. researchgate.net

Future directions for this research include:

Systematic SAR Campaigns: Designing and synthesizing a library of analogs with targeted modifications across the entire molecule. This includes altering the substitution patterns on the naphthalene (B1677914) rings, modifying the spiroketal linker, and changing the oxidation state of the quinone moieties.

Computational Modeling: Using the generated SAR data to build quantitative structure-activity relationship (QSAR) models. These models can predict the activity of virtual compounds, helping to prioritize synthetic targets. oncodesign-services.com

SMR Analysis: Linking structural changes directly to mechanistic endpoints. For example, researchers could measure how different analogs affect the binding affinity and kinetics of TrxR-1 inhibition or how they alter mitochondrial membrane potential in Leishmania. This provides a more profound understanding than activity measurements alone.

Application of Multi-Omics Technologies for Systems-Level Understanding

To gain a holistic view of this compound's biological impact, it is essential to move beyond single-target analyses and embrace a systems biology approach. nih.gov Multi-omics technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the cellular response to the compound. quanticate.comfrontiersin.org

This approach allows researchers to see the broader network of pathways affected by the drug, identify potential off-target effects, and discover novel biomarkers of response. nih.gov

Future applications of multi-omics in this compound research include:

Transcriptomics (RNA-Seq): Treating parasite or cancer cells with this compound and analyzing changes in their gene expression profiles. This can reveal which signaling and metabolic pathways are activated or suppressed in response to the compound.

Proteomics: Using techniques like mass spectrometry to identify all proteins that physically interact with this compound, confirming its binding to TrxR-1 and potentially uncovering new targets. mdpi.com It can also quantify global changes in protein levels post-treatment, revealing the downstream consequences of target engagement.

Metabolomics: Analyzing the complete set of metabolites in treated cells to understand how this compound disrupts cellular metabolism. This is particularly relevant for understanding its effects on energy-intensive processes in both parasites and cancer cells.

Integrated Multi-Omics Analysis: Combining data from all "omics" layers to construct a comprehensive model of the drug's mechanism of action. frontlinegenomics.comaginganddisease.org This systems-level understanding is invaluable for predicting drug efficacy, identifying resistance mechanisms, and guiding the next generation of drug design.

Q & A

Q. What is the primary biological activity of Palmarumycin CP18, and how is it experimentally validated?

this compound exhibits anti-Leishmania donovani activity, particularly against intracellular amastigotes in macrophage models. In vitro assays using infected macrophages reported IC50 values of 0.62 µM (bioassay-directed fractionation) and 23.5 µM (macrophage/amastigote model). These studies employed macrophage cultures infected with L. donovani, followed by compound treatment and quantification of parasite viability via microscopy or fluorometric assays .

Q. What synthetic methodologies are commonly used to produce this compound?

Total synthesis involves multi-step organic reactions, including β-bromocatecholborane-mediated demethylation and stereoselective epoxidation using catalysts like N-benzylcinchoninium chloride. For example, Palmarumycin CP1 (a precursor) is synthesized via demethylation, while this compound derivatives are optimized through redox reactions and hydrolysis .

Q. How does this compound penetrate biological membranes to target intracellular pathogens?

Studies suggest its lipophilic structure enables passive diffusion across macrophage membranes, as demonstrated by its activity against intracellular L. donovani amastigotes. This is validated using macrophage infection models, where intracellular parasite load reduction is measured post-treatment .

Advanced Research Questions